molecular formula C30H24N4O3 B3569633 N,N'-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) CAS No. 5773-43-3

N,N'-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide)

Cat. No.: B3569633
CAS No.: 5773-43-3
M. Wt: 488.5 g/mol
InChI Key: ICHNMZONDYYCBR-UHFFFAOYSA-N
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Description

N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) typically involves the cyclodehydration of N,N’-diacylhydrazine intermediates. One common method includes the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of the oxadiazole ring with aromatic and amide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-phenyl-N-[3-[5-[3-[(2-phenylacetyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O3/c35-27(17-21-9-3-1-4-10-21)31-25-15-7-13-23(19-25)29-33-34-30(37-29)24-14-8-16-26(20-24)32-28(36)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHNMZONDYYCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360364
Record name STK156255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-43-3
Record name STK156255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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